molecular formula C19H22F2N8 B6443039 2-cyclopropyl-4-(difluoromethyl)-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640862-77-5

2-cyclopropyl-4-(difluoromethyl)-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6443039
CAS No.: 2640862-77-5
M. Wt: 400.4 g/mol
InChI Key: MEHNFEHKQGQSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety. Key structural elements include:

  • Cyclopropyl group: Enhances metabolic stability and modulates steric interactions.
  • Difluoromethyl substituent: Improves lipophilicity and bioavailability compared to non-fluorinated analogs.
  • 1,6-Dimethylpyrazolo[3,4-d]pyrimidine: A heterocyclic scaffold associated with kinase inhibition and anticancer activity.
  • Piperazine linker: Facilitates solubility and interaction with biological targets via hydrogen bonding.

The compound’s design aligns with strategies to optimize pharmacokinetics and target engagement in kinase inhibitors, particularly in oncology .

Properties

IUPAC Name

4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N8/c1-11-23-18-13(10-22-27(18)2)19(24-11)29-7-5-28(6-8-29)15-9-14(16(20)21)25-17(26-15)12-3-4-12/h9-10,12,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHNFEHKQGQSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Core Structure Key Substituents Pharmacological Activity Evidence Source
Target Compound Cyclopropyl, difluoromethyl, piperazine Kinase inhibition (hypothesized)
1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl hydrazine p-Tolyl, hydrazine Precursor for antitumor agents
6-tert-butyl-1-(4-fluorophenyl)-pyrazolopyrimidine tert-Butyl, 4-fluorophenyl Anticancer (mechanism unspecified)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Triazolo-pyrimidine fusion Antiviral, kinase modulation

Key Observations

Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core is structurally distinct from triazolo-pyrimidine hybrids (e.g., compounds 6–9 in ), which exhibit antiviral activity but lack piperazine linkers .

Substituent Impact: The difluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., compound 3 in ) . Cyclopropyl vs. tert-Butyl: Cyclopropyl’s smaller size may improve binding pocket compatibility in kinase targets relative to bulkier tert-butyl groups () .

Piperazine Linker :

  • The piperazine moiety in the target compound contrasts with propyl-linked triazolopyridines (e.g., MM0421.02 in ), which are associated with impurity profiles rather than therapeutic activity. Piperazine’s flexibility may enhance solubility compared to rigid triazolo systems .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling of the pyrazolo[3,4-d]pyrimidine and piperazine units, analogous to methods in for fluorophenyl derivatives .
  • Biological Data Gap : While structural analogs (e.g., pyrazolo-triazolo derivatives) show antiviral or kinase-inhibitory activity, direct pharmacological data for the target compound are absent in the provided evidence.
  • Isomerization Risks : Pyrazolo-pyrimidine derivatives (e.g., compounds 7–9 in ) are prone to isomerization under specific conditions, suggesting the target compound may require stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.